
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with an acetyl group at the nitrogen atom and a benzamide moiety attached to the 7th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
Benzoylation: Finally, the acetylated tetrahydroquinoline is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety at the 7th position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce tetrahydroquinoline derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives with different substitution patterns.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including its effects on bacterial quorum sensing and biofilm formation.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate bacterial communication systems (quorum sensing) in Pseudomonas aeruginosa, leading to decreased biofilm and pyocyanin formation . This modulation is guided by π-type interactions and the stereochemistry of the system, presenting a stable protein binding mode.
類似化合物との比較
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be compared with other tetrahydroquinoline derivatives, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar structure but with the acetyl group at the 8th position.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide moiety instead of benzamide.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O. The compound features a tetrahydroquinoline core with an acetyl group at the nitrogen atom and a benzamide substituent. This structural configuration is crucial for its biological interactions and pharmacological properties.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular processes. For example, it may act as an inhibitor of kinases, which play a significant role in signal transduction pathways related to cancer and inflammation.
- Modulation of Biological Pathways : Research indicates that this compound can modulate pathways associated with inflammation and cancer progression by interacting with specific receptors or enzymes.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, a mechanism that disrupts cancer cell division. This suggests that this compound may possess similar properties.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Activity Against Bacteria : It has shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent. Further studies are required to fully characterize its spectrum of activity.
In Vitro Studies
In vitro studies have demonstrated the following findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Exhibited significant inhibition of cancer cell proliferation in various cell lines. |
Study 2 | Showed promising antibacterial activity against MRSA and other resistant strains. |
Study 3 | Identified as a potential inhibitor of specific kinases involved in inflammatory responses. |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other tetrahydroquinoline derivatives. The following table highlights some related compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide | Structure | Exhibits antibacterial properties against MRSA. |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide | Structure | Potential anticancer activity through tubulin inhibition. |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide | Structure | Investigated for its diverse biological activities including anticancer properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves N-acylation of tetrahydroquinoline derivatives using benzoyl chloride or substituted benzoyl chlorides. Key steps include:
- Amide bond formation between 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine and benzoyl chloride under anhydrous conditions.
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base (e.g., triethylamine) to neutralize HCl byproducts.
- Temperature control (0–25°C) to minimize side reactions like over-acylation. Yield optimization strategies include:
- Purity of starting materials (e.g., column chromatography for intermediates).
- Reaction monitoring via TLC or HPLC to terminate reactions at completion .
Q. Which spectroscopic and computational methods are most effective for confirming the molecular structure and three-dimensional conformation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and acetyl/benzamide group integration .
- X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of the tetrahydroquinoline core .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Computational Modeling (DFT or MD simulations) : Predicts electronic properties, hydrogen-bonding interactions, and binding poses with biological targets .
Advanced Research Questions
Q. How does the presence of substituents on the benzamide moiety influence the compound's bioactivity, and what strategies resolve contradictions in structure-activity relationship (SAR) studies?
Substituents like nitro, chloro, or methoxy groups modulate bioactivity by altering electron density and steric effects , impacting target binding. For example:
- Nitro groups enhance cytotoxicity via bioreduction to reactive intermediates .
- Chloro substituents improve kinase inhibition by fitting hydrophobic enzyme pockets . Contradictions in SAR data (e.g., conflicting IC50 values across assays) can arise from:
- Differences in cell permeability or metabolic stability.
- Use of orthogonal assays (e.g., enzyme kinetics vs. cellular proliferation) to validate target engagement.
- Molecular dynamics simulations to reconcile binding affinity discrepancies .
Q. What experimental approaches elucidate the mechanism of kinase inhibition, particularly when in vitro and cellular assay results conflict?
- Enzyme Inhibition Assays : Measure IC50 values against purified kinases (e.g., EGFR or CDK2) using fluorescence-based ATP competition assays .
- Cellular Target Engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm kinase binding in live cells.
- Off-Target Profiling : Use kinase selectivity panels to rule out non-specific effects. Discrepancies between in vitro and cellular data may stem from:
- Compound efflux via transporters (e.g., P-glycoprotein).
- Metabolism to inactive/active metabolites (analyzed via LC-MS).
- Compensatory signaling pathways in cells .
Q. How can researchers address discrepancies between computational predictions and experimental observations of physicochemical properties (e.g., solubility, logP)?
- Solubility : Experimental determination via shake-flask methods (vs. predicted COSMO-RS values) under physiologically relevant pH conditions.
- logP : Compare experimental HPLC-derived logP with QSPR models. Adjust synthetic routes (e.g., adding polar groups) to align properties.
- Stability Studies : Monitor degradation under stress conditions (light, heat, humidity) to refine computational stability models .
Q. What strategies are employed to optimize the compound's pharmacokinetic profile while retaining bioactivity?
- Prodrug Design : Introduce ester or carbonate groups to improve oral bioavailability, with enzymatic cleavage in vivo.
- Metabolic Soft Spots : Identify labile sites (e.g., acetyl groups) via microsomal stability assays and stabilize them through fluorination or cyclization.
- Salt Formation : Enhance aqueous solubility using hydrochloride or mesylate salts without altering core pharmacophores .
Q. Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis of published datasets to identify consensus trends. For example, conflicting cytotoxicity data may arise from cell line-specific genetic backgrounds; validate findings across multiple models .
- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, solvent, and stoichiometry for yield improvements .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-14-9-10-16(12-17(14)20)19-18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZKPPSNORICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。